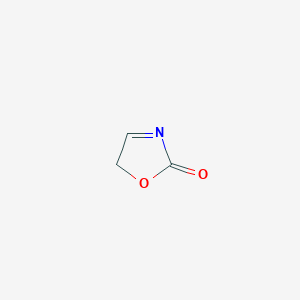
5-Oxopyrazolidine-3-carboxylic acid
Vue d'ensemble
Description
5-Oxopyrazolidine-3-carboxylic acid is a chemical compound that has been studied for its potential biological activities . It is a white or cream-tinted crystalline solid that is soluble in ethanol, acetonitrile, and other organic solvents .
Synthesis Analysis
The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids, which are similar to 5-Oxopyrazolidine-3-carboxylic acid, has been achieved through the cyclization of 2-methylenesuccinic acid with various amines . This process involves heating without a solvent or refluxing in ethanol with a catalytic amount of glacial acetic acid .Molecular Structure Analysis
The molecular weight of 5-Oxopyrazolidine-3-carboxylic acid is 130.1 . Its IUPAC name is 5-oxo-3-pyrazolidinecarboxylic acid and its InChI key is ZPNZAGCCZRYCGZ-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 5-Oxopyrazolidine-3-carboxylic acid primarily include the cyclization of 2-methylenesuccinic acid with various amines .Physical And Chemical Properties Analysis
5-Oxopyrazolidine-3-carboxylic acid is a white or cream-tinted crystalline solid . It is soluble in ethanol, acetonitrile, and other organic solvents . The melting point is between 103-105 degrees Celsius .Applications De Recherche Scientifique
Antiallergic Properties
5-Oxopyrazolidine-3-carboxylic acid derivatives have been studied for their potential antiallergic properties. A study by Nohara et al. (1985) synthesized derivatives of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids and found them to exhibit significant antiallergic activity when administered intravenously in rats. Some of these derivatives showed potency 41-184 times that of disodium cromoglycate, a known antiallergic compound, and also demonstrated oral activity, indicating their potential for clinical applications in allergy treatment (Nohara et al., 1985).
Anticancer Activity
Recent research by Gaber et al. (2021) involved the synthesis of new derivatives of 5-oxopyrazolidine-3-carboxylic acid to evaluate their anticancer effects against the breast cancer MCF-7 cell line. The study found that certain derivatives exhibited significant anticancer activity compared to the reference compound Dox, highlighting the potential of 5-oxopyrazolidine-3-carboxylic acid derivatives in cancer treatment (Gaber et al., 2021).
Organocatalyst Application
5-Oxopyrazolidine-3-carboxylic acid has been investigated for its use in organic synthesis as an organocatalyst. Tzeng et al. (2008) conducted a study on the optical resolution of racemic 5-oxo-1-phenyl-pyrazolidine-3-carboxylic acid, finding that it can be used to produce optically pure compounds, which are crucial in various organic reactions (Tzeng et al., 2008).
Synthetic Applications
The compound has also been studied for its usefulness in synthetic chemistry. Rodrigues et al. (2013) described a diastereoselective synthetic approach to prepare oxopyrazolidine-1-carboximidamides derivatives, highlighting the compound's versatility in synthesizing pharmacologically important structures (Rodrigues et al., 2013).
Propriétés
IUPAC Name |
5-oxopyrazolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O3/c7-3-1-2(4(8)9)5-6-3/h2,5H,1H2,(H,6,7)(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNZAGCCZRYCGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NNC1=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxopyrazolidine-3-carboxylic acid | |
CAS RN |
64154-84-3 | |
| Record name | 5-oxopyrazolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















